molecular formula C17H16BrN3OS B4184590 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide

4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B4184590
M. Wt: 390.3 g/mol
InChI Key: KTGUKMSSEMIHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTC is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

BPTC acts as a selective antagonist of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of this compound leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. BPTC blocks the effects of this compound activation by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
BPTC has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that BPTC can block the effects of this compound activation on synaptic plasticity and learning and memory. BPTC has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, BPTC has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

BPTC has several advantages for use in scientific research. It is a highly selective antagonist of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, which allows for the specific investigation of the role of this receptor in various processes. BPTC is also stable and has a long half-life, making it suitable for use in in vivo experiments. However, BPTC has some limitations. It is not orally bioavailable and must be administered via injection, which may limit its use in some experiments. In addition, BPTC has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of BPTC in scientific research. One area of interest is the investigation of the role of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BPTC may also have potential as a therapeutic agent for these disorders. Another area of interest is the investigation of the role of this compound in pain processing. BPTC may be useful for the development of novel analgesics. Finally, the development of more selective and orally bioavailable this compound antagonists may overcome some of the limitations of BPTC and allow for more widespread use in scientific research.

Scientific Research Applications

BPTC has been widely used in scientific research to investigate the role of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide in various neurological and psychiatric disorders. Studies have shown that this compound is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction. BPTC has been used to block the effects of this compound activation and investigate its role in these processes. BPTC has also been used to study the effects of this compound on anxiety and depression, as well as its potential as a therapeutic target for these disorders.

Properties

IUPAC Name

4-bromo-5-ethyl-N-[3-(pyrazol-1-ylmethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-2-15-14(18)10-16(23-15)17(22)20-13-6-3-5-12(9-13)11-21-8-4-7-19-21/h3-10H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUKMSSEMIHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 2
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4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 3
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 4
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 5
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 6
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide

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